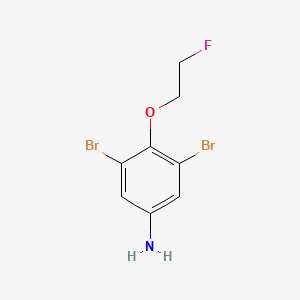![molecular formula C11H21NO5 B13086366 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is a derivative of amino acids and is often utilized in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID typically involves the protection of an amino acid with a BOC group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of BOC-protected amino acids, including 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID, often involves large-scale reactions using flow microreactor systems. These systems allow for efficient and controlled introduction of the BOC group into various organic compounds . The use of flow microreactor systems enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Major Products
Deprotection: The major product is the free amine after removal of the BOC group.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID primarily involves its role as a protecting group in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups in the molecule . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another BOC-protected compound used for protecting amines in organic synthesis.
BOC-Arg (Boc)2-OH: A BOC-protected arginine derivative used in peptide synthesis.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: A BOC-protected histidine derivative used in peptide synthesis.
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-METHOXYPENTANOICACID is unique due to its specific structure, which includes a methoxy group and a pentanoic acid backbone. This structure allows for unique reactivity and applications in peptide synthesis and other organic transformations .
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
InChI Key |
HMXILZUFGLSQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
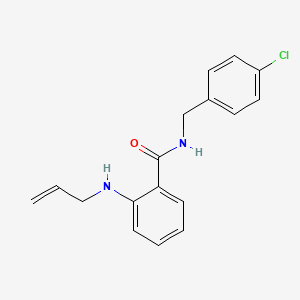
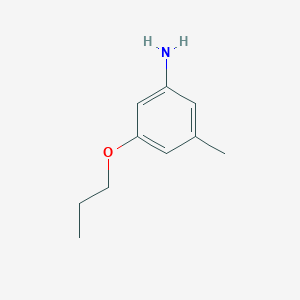
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)

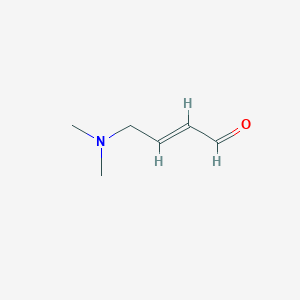
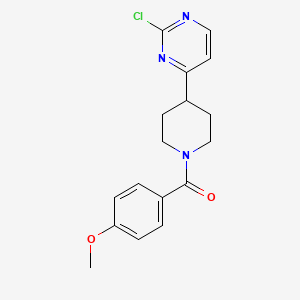


![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
